Thiazolo[3.2-a]benzimidazol-3(2H)-one, 2-(2-methoxybenzylideno)-
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Overview
Description
Thiazolo[3.2-a]benzimidazol-3(2H)-one, 2-(2-methoxybenzylideno)- is a heterocyclic compound that has garnered significant interest due to its diverse pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolo[3.2-a]benzimidazol-3(2H)-one, 2-(2-methoxybenzylideno)- typically involves the reaction of 2-aminobenzimidazole with α-bromoacetophenone derivatives under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired thiazolo[3,2-a]benzimidazole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters, such as temperature, solvent, and catalyst, is crucial to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
Thiazolo[3.2-a]benzimidazol-3(2H)-one, 2-(2-methoxybenzylideno)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the benzylidene moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
Thiazolo[3
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating inflammatory diseases and cancer.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Thiazolo[3.2-a]benzimidazol-3(2H)-one, 2-(2-methoxybenzylideno)- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For instance, its anticancer activity may be attributed to the inhibition of cell proliferation pathways and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]benzimidazole derivatives: These compounds share a similar core structure and exhibit comparable pharmacological activities.
Benzisothiazol-3(2H)-ones: Another class of heterocyclic compounds with similar biological properties.
Uniqueness
Thiazolo[3.2-a]benzimidazol-3(2H)-one, 2-(2-methoxybenzylideno)- stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its methoxybenzylidene moiety enhances its interaction with biological targets, making it a promising candidate for drug development .
Properties
Molecular Formula |
C17H12N2O2S |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
(2Z)-2-[(2-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C17H12N2O2S/c1-21-14-9-5-2-6-11(14)10-15-16(20)19-13-8-4-3-7-12(13)18-17(19)22-15/h2-10H,1H3/b15-10- |
InChI Key |
FIQFKKVJSLAPPT-GDNBJRDFSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2 |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N3C4=CC=CC=C4N=C3S2 |
Origin of Product |
United States |
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